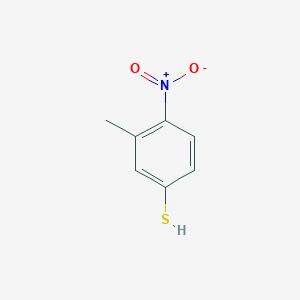

3-Methyl-4-nitrobenzenethiol

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds has been studied. For instance, 3-Methyl-4-nitrobenzoic acid was synthesized via oxidation of 2,4-dimethylnitrobenzene with molecular oxygen catalyzed by cobalt acetate in acetic acid in the presence of an initiator .Chemical Reactions Analysis

The catalytic coupling reaction mechanism of the transformation from 4-nitrobenzenethiol (4-NBT) to 4,4′-dimercaptoazobenzene (4,4′-DMAB) on a silver cluster has been studied . The key point of the transformation from 4-NBT absorbed on the surface of AgApplications De Recherche Scientifique

Photochemistry and Radical Generation

The photochemistry of nitrobenzenethiol derivatives has been extensively studied, highlighting their utility in generating specific radicals selectively. In nonpolar and less polar solvents, the homolytic fission of the S−H bond in p-nitrobenzenethiol (NBSH) predominantly forms nitrobenzenethio radicals (NBS•). This behavior changes in protic polar solvents, where the triplet state of deprotonated nitrobenzenethione is observed instead. Such selective radical generation offers valuable insights into solvent polarity's role in photochemical processes and provides a method for studying electron transfer reactions in various solvent environments (Alam & Ito, 1999).

Synthesis of Phenothiazines

Another significant application is demonstrated through the synthesis of phenothiazines via Smiles rearrangement, starting from 2-amino-5-methyl 3-nitrobenzenethiol. This compound, prepared by alkaline hydrolysis of its precursor, plays a crucial role in creating diaryl sulphides, which are then transformed into phenothiazines. This process showcases the compound's utility in synthesizing complex organic molecules with potential pharmaceutical applications (Ojha, Mathur, Jaisinghani, & Adwani, 1999).

Ion-Selective Electrodes

The utility of related compounds in sensor technology is illustrated by using 3-methyl-1H-1,2,4-triazole-5-thiol (MTH) for fabricating a gadolinium(III) ion-selective potentiometric sensor. This application underscores the relevance of nitrobenzenethiol derivatives in developing highly sensitive and selective sensors for specific metal ions, showcasing their potential in analytical chemistry and environmental monitoring (Zamani & Behmadi, 2012).

Mécanisme D'action

Target of Action

It is known to interact with silver clusters, undergoing a catalytic coupling reaction .

Mode of Action

The transformation from 4-nitrobenzenethiol (4-nbt) to 4,4′-dimercaptoazobenzene (4,4′-dmab) on a silver cluster has been studied . The key point of this transformation is the elimination of two O atoms on the amino group . This reaction is facilitated under irradiation .

Biochemical Pathways

strain SJ98 . The pnpABA1CDEF cluster involved in para-nitrophenol (PNP) and 2-chloro-4-nitrophenol (2C4NP) catabolism was also likely responsible for 3-Methyl-4-nitrophenol degradation in this strain .

Pharmacokinetics

It is known that the compound is a solid at room temperature and has a melting point of 72-77 °c . It is partly soluble in water and chloroform , which may influence its absorption and distribution in biological systems.

Result of Action

The transformation of 4-nitrobenzenethiol to 4,4′-dimercaptoazobenzene on a silver cluster has been studied . This transformation involves the elimination of two O atoms on the amino group .

Action Environment

The action of 3-Methyl-4-nitrobenzenethiol can be influenced by various environmental factors. For instance, the transformation of 4-nitrobenzenethiol to 4,4′-dimercaptoazobenzene on a silver cluster is facilitated under irradiation . Therefore, light exposure could potentially influence the action of this compound.

Propriétés

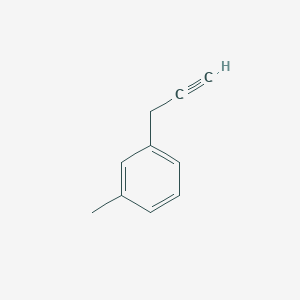

IUPAC Name |

3-methyl-4-nitrobenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2S/c1-5-4-6(11)2-3-7(5)8(9)10/h2-4,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZBUHYXIKJZOKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

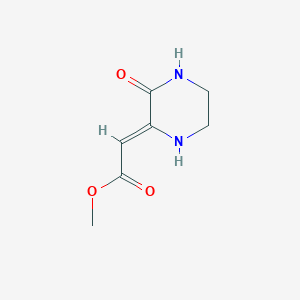

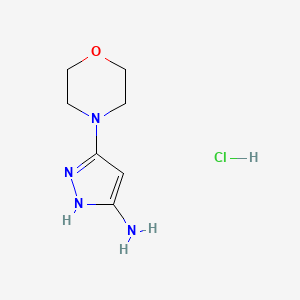

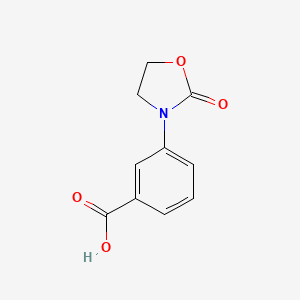

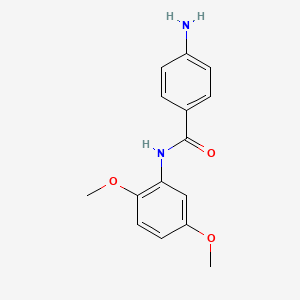

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,3S,6S,8S,11S,13S,16S,18S,21S,23S,26S,28S)-5,10,15,20,25,30-Hexakis(bromomethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol](/img/structure/B3143855.png)

![2-(4-ethylpiperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3143879.png)